

Analytical methods for characterizing (S)-2-Aminonon-8-enoic acid

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Compound of Interest

Compound Name: (S)-2-Aminonon-8-enoic acid

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An Application Guide to the Comprehensive Characterization of **(S)-2-Aminonon-8-enoic Acid**

Abstract: **(S)-2-Aminonon-8-enoic acid** is a non-proteinogenic amino acid characterized by a nine-carbon aliphatic chain, a terminal vinyl group, and a chiral center at the alpha-carbon. Its unique structure makes it a valuable building block in synthetic chemistry and drug development. Rigorous analytical characterization is paramount to ensure its structural integrity, purity, and enantiomeric fidelity for research and development applications. This guide provides a comprehensive suite of analytical methods and detailed protocols for the complete characterization of **(S)-2-Aminonon-8-enoic acid**, designed for researchers, scientists, and quality control professionals. The methodologies cover structural elucidation via spectroscopic techniques, purity assessment by chromatography, and definitive determination of enantiomeric excess.

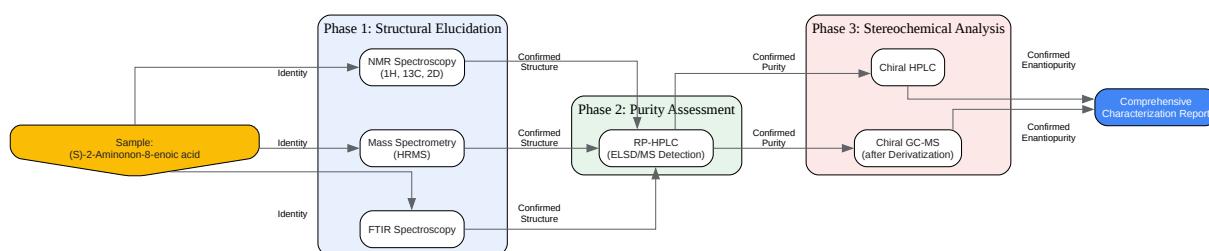
Introduction and Analytical Strategy

The characterization of a chiral molecule like **(S)-2-Aminonon-8-enoic acid** requires a multi-faceted analytical approach. The primary objectives are to:

- **Confirm the Molecular Structure:** Verify the connectivity of the atoms and the presence of key functional groups (amine, carboxylic acid, terminal alkene).
- **Determine Chemical Purity:** Quantify the analyte and identify any related impurities.

- Establish Enantiomeric Purity: Accurately measure the enantiomeric excess (% ee) to confirm the stereochemical identity as the (S)-enantiomer.

A logical workflow is essential for an efficient and thorough analysis. The proposed strategy begins with unambiguous structural confirmation, followed by purity assessment, and culminates in the critical analysis of its stereochemistry.



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Figure 1: A comprehensive analytical workflow for the characterization of **(S)-2-Aminonon-8-enoic acid**.

Structural Elucidation: Spectroscopic Methods

Spectroscopic techniques provide fingerprint-level information to confirm the molecular structure of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.^[1]

Causality & Expertise: For a molecule like **(S)-2-Aminonon-8-enoic acid**, 1D (^1H , ^{13}C) and 2D (e.g., COSY) NMR experiments are necessary. ^1H NMR confirms the presence and connectivity of different types of protons, while ^{13}C NMR establishes the number of unique carbon environments. A COSY experiment will be crucial to trace the proton-proton couplings along the nonane chain, from the alpha-proton to the terminal vinyl group.

Expected ^1H and ^{13}C NMR Chemical Shifts: The chemical shifts are predicted based on standard values for amino acids and aliphatic chains.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Assignment	^1H NMR (Predicted)	^{13}C NMR (Predicted)
C1 (-COOH)	~10-12 ppm (broad s)	~175 ppm
C2 (-CH(NH ₂))	~3.7 ppm (t)	~55 ppm
C3 (-CH ₂)	~1.8 ppm (m)	~32 ppm
C4-C6 (-CH ₂ -)	~1.3-1.5 ppm (m)	~25-29 ppm
C7 (-CH ₂)	~2.0 ppm (q)	~33 ppm
C8 (=CH ₂)	~5.8 ppm (ddt)	~139 ppm
C9 (=CH ₂)	~5.0 ppm (m)	~114 ppm
-NH ₂	~7-8 ppm (broad)	N/A

Protocol: NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of **(S)-2-Aminonon-8-enoic acid** in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred as it will exchange with the labile -NH₂ and -COOH protons, simplifying the spectrum.
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:** Acquire data with a standard pulse sequence. Key parameters include a spectral width of ~15 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16 scans), and a relaxation delay of 2-5 seconds.

- **^{13}C NMR Acquisition:** Use a proton-decoupled pulse sequence. A wider spectral width (~200 ppm) is required. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak.

Mass Spectrometry (MS)

MS provides the exact molecular weight and valuable fragmentation data, which serves as a secondary confirmation of the structure.[\[6\]](#)[\[7\]](#)

Causality & Expertise: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal.[\[6\]](#)[\[8\]](#) ESI is well-suited for polar molecules like amino acids and minimizes fragmentation, ensuring the observation of the molecular ion. The high resolution allows for the determination of the elemental composition.

Expected Data:

- **Molecular Formula:** $\text{C}_9\text{H}_{17}\text{NO}_2$
- **Exact Mass:** 171.1259
- **Observed Ion (ESI+):** $[\text{M}+\text{H}]^+$ at m/z 172.1332

Protocol: ESI-HRMS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~10 $\mu\text{g/mL}$) in a suitable solvent system like 50:50 water/acetonitrile with 0.1% formic acid. The acid ensures the protonation of the analyte.
- **Instrumentation:** Use a high-resolution mass spectrometer such as a TOF (Time-of-Flight) or Orbitrap instrument coupled with an ESI source.
- **Acquisition:** Infuse the sample directly or via an LC system. Acquire data in positive ion mode over a mass range of m/z 50-500.

- **Data Analysis:** Identify the m/z of the protonated molecular ion $[M+H]^+$. Use the instrument software to calculate the elemental composition and compare it with the theoretical value.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.^[9]

Causality & Expertise: The FTIR spectrum will provide clear evidence for the amine, carboxylic acid, and alkene moieties. The zwitterionic nature of amino acids in the solid state often leads to characteristic absorptions for the carboxylate (COO^-) and ammonium (NH_3^+) groups.^{[10][11]}

Expected Characteristic Absorption Bands:

Functional Group	Vibrational Mode	Expected Wavenumber (cm^{-1})
Ammonium (NH_3^+)	N-H Stretch	3100-2600 (broad)
Carboxylate (COO^-)	C=O Asymmetric Stretch	~1590-1620
Alkene ($=\text{C-H}$)	C-H Stretch	~3080
Alkene ($\text{C}=\text{C}$)	C=C Stretch	~1640
Alkane (C-H)	C-H Stretch	2960-2850

Protocol: FTIR-ATR Analysis

- **Sample Preparation:** Place a small amount (~1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a standard FTIR spectrometer equipped with an ATR accessory.
- **Acquisition:** Collect the spectrum over a range of $4000\text{-}600\text{ cm}^{-1}$. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected first.

- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Enantiomeric Purity Analysis

Confirming the enantiomeric purity is the most critical step in characterizing a compound specified as a single enantiomer. Both Chiral HPLC and Chiral GC-MS are powerful techniques for this purpose.[\[12\]](#)

Chiral High-Performance Liquid Chromatography (HPLC)

Causality & Expertise: Direct separation on a Chiral Stationary Phase (CSP) is the preferred method for underivatized amino acids as it avoids potentially problematic derivatization steps. [\[13\]](#)[\[14\]](#) Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for resolving amino acid enantiomers under reversed-phase or polar organic conditions.[\[14\]](#)[\[15\]](#) The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, where differences in stability lead to different retention times.[\[13\]](#)

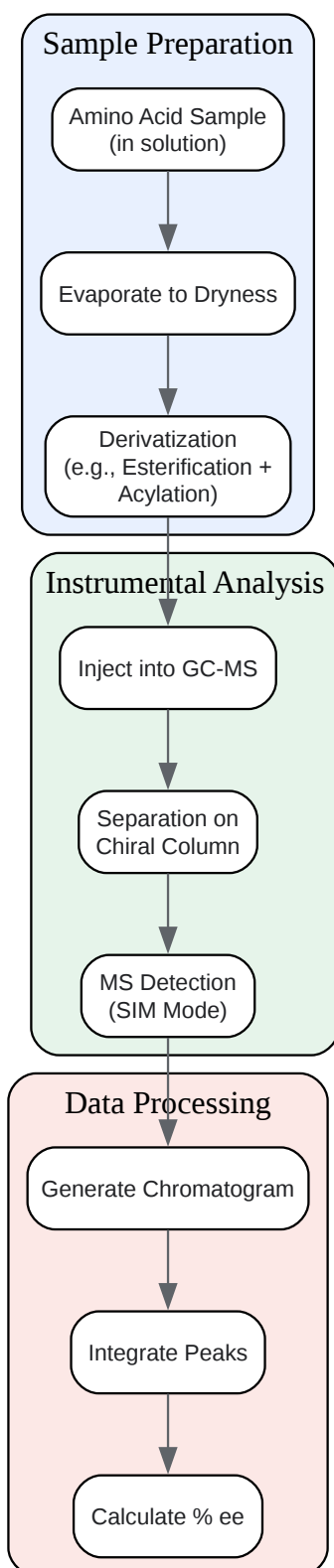
Protocol: Chiral HPLC Analysis

- **Instrumentation:** An HPLC system with a UV or Evaporative Light Scattering Detector (ELSD). ELSD is recommended due to the lack of a strong UV chromophore.
- **Chiral Column:** Astec® CHIROBIOTIC® T (Teicoplanin-based CSP) or a similar crown-ether based column.[\[14\]](#)[\[16\]](#)
- **Mobile Phase:** A typical starting point would be a mixture of Methanol and an aqueous buffer (e.g., 10 mM Ammonium Formate, pH adjusted). The organic/aqueous ratio must be optimized for resolution.
- **Sample Preparation:**
 - **Standard:** Prepare a solution of a racemic (D/L) standard of 2-Aminonon-8-enoic acid (~0.5 mg/mL) to establish the retention times of both enantiomers and confirm column performance.

- Sample: Prepare the **(S)-2-Aminonon-8-enoic acid** sample at the same concentration.
- Chromatographic Conditions (Example):
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 25 °C
 - Injection Volume: 10 µL
- Data Analysis:
 - Integrate the peak areas for the (S) and any detected (R) enantiomer.
 - Calculate the enantiomeric excess (% ee) using the formula: $\% ee = [(Area_S - Area_R) / (Area_S + Area_R)] \times 100$

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Expertise: GC-MS offers very high sensitivity and resolution but requires that the analyte be chemically modified to become volatile.^{[17][18]} This process, known as derivatization, involves converting the polar amine and carboxylic acid groups into nonpolar esters and amides.^[19] To separate enantiomers, one can either derivatize the amino acid with a chiral reagent to form diastereomers (separable on a standard achiral column) or use an achiral derivatization reagent followed by separation on a chiral GC column.^{[20][21][22]} The latter approach is often more robust.



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Figure 2: Workflow for enantiomeric analysis of amino acids by Chiral GC-MS.

Protocol: Derivatization and Chiral GC-MS Analysis

- Sample Preparation (Drying): Place an aliquot of the sample solution (containing ~50-100 µg of amino acid) in a reaction vial and evaporate to complete dryness under a stream of nitrogen.
- Derivatization (Two-Step):[\[13\]](#)[\[23\]](#)
 - Step 1: Esterification: Add 200 µL of 3M HCl in isopropanol. Seal the vial tightly and heat at 100 °C for 30 minutes. Cool and evaporate the reagent to dryness under nitrogen.
 - Step 2: Acylation: Add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[\[24\]](#) Seal the vial and heat at 100 °C for 15 minutes. Cool to room temperature. The sample is now ready for injection.
- Instrumentation: A GC system coupled to a Mass Spectrometer.
- GC Conditions (Example):
 - Chiral Column: Chirasil®-L-Val capillary column or similar.[\[20\]](#)[\[24\]](#)
 - Carrier Gas: Helium.
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 80 °C, hold for 2 min, then ramp at 4 °C/min to 200 °C.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic fragment ions of the derivatized analyte.
- Data Analysis: As with Chiral HPLC, run a derivatized racemic standard to identify the peaks for the (R) and (S) enantiomers. Calculate % ee from the integrated peak areas of the sample.

Summary and Conclusion

The analytical characterization of **(S)-2-Aminonon-8-enoic acid** is a systematic process that relies on the orthogonal application of spectroscopic and chromatographic techniques. The methods outlined in this guide provide a robust framework for confirming the molecule's identity, purity, and, most importantly, its stereochemical integrity. Adherence to these detailed protocols will ensure high-quality, reliable data suitable for the stringent requirements of chemical research and drug development.

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